molecular formula C13H20N2O3 B2835538 N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-30-2

N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2835538
CAS No.: 478259-30-2
M. Wt: 252.314
InChI Key: NWJIPXSHDAXLHV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide (CAS 478259-30-2) is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol. This compound belongs to the pyrrole-2-carboxamide class, a scaffold identified as a promising novel inhibitor of Mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is an essential transporter in Mycobacterium tuberculosis responsible for the translocation of mycolic acids, which are critical components of the unique and impermeable cell wall of the causative agent of tuberculosis (TB) . Inhibiting MmpL3 disrupts mycolic acid biosynthesis and transport, leading to bacterial cell death, making it a highly attractive target for developing new anti-tuberculosis agents, particularly against drug-resistant strains . Research into pyrrole-2-carboxamides, including structures similar to this compound, utilizes structure-guided design and has shown potent activity in whole-cell assays, providing valuable insights for structure-activity relationship (SAR) studies . Furthermore, alkyl carboxamides, as a broader chemical class, are also investigated for their properties as penetration enhancers in agrochemical formulations . This product is intended for research purposes only, specifically for use in medicinal chemistry, antibacterial discovery, and chemical biology. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-9(2)6-12(16)10-7-11(15-8-10)13(17)14-4-5-18-3/h7-9,15H,4-6H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJIPXSHDAXLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, also known as 8R-0240, is a compound with the molecular formula C13_{13}H20_{20}N2_2O3_3 and a molecular weight of 252.31 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications.

Preliminary studies suggest that this compound may interact with specific biological pathways, particularly those involved in bacterial secretion systems. For instance, research indicates that compounds similar to this pyrrole derivative can inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, which is critical for their virulence and ability to cause disease .

Inhibition Studies

In a screening assay, compounds structurally related to this compound demonstrated significant inhibition of T3SS-mediated secretion of virulence factors in Escherichia coli. At concentrations around 50 μM, these compounds exhibited approximately 50% inhibition of secretion activity, indicating a potential role in combating bacterial infections .

Cytotoxicity and Selectivity

The selectivity of this compound for bacterial targets over mammalian cells is crucial for its therapeutic potential. Studies assessing cytotoxicity have shown that this compound does not adversely affect mammalian cell lines at effective concentrations, suggesting a favorable safety profile for further development .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Solubility: The compound's solubility characteristics are essential for its bioavailability and efficacy.
  • Stability: Stability under physiological conditions is critical for its application in therapeutic settings.
  • Bioactivity: The compound's ability to modulate biological processes at the cellular level is an area of ongoing research.
PropertyValue
Molecular FormulaC13_{13}H20_{20}N2_{2}O3_{3}
Molecular Weight252.31 g/mol
CAS Number478259-30-2
Synonyms8R-0240

Inhibition Data

CompoundConcentration (μM)% Inhibition
This compound50~50%
Control-0%

Study on Efficacy Against E. coli

In a controlled laboratory study, researchers evaluated the efficacy of this compound against enteropathogenic strains of E. coli. The study utilized a reporter assay to measure the secretion of virulence factors. Results indicated that the compound significantly reduced secretion levels compared to untreated controls, supporting its potential as an anti-infective agent .

Safety Assessment

A safety assessment was conducted to evaluate the cytotoxic effects of this compound on human cell lines. The findings revealed no significant cytotoxicity at concentrations effective against bacterial targets, suggesting that this compound could be developed into a safe therapeutic option .

Scientific Research Applications

Drug Delivery Systems

N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can be utilized in nanoparticle-based drug delivery systems. Its ability to enhance solubility and stability makes it an attractive candidate for formulating nanoparticles that target specific cells or tissues. Research indicates that nanoparticles can effectively deliver therapeutic agents while minimizing side effects .

Case Study: Nanoparticle Formulation

A study demonstrated that incorporating this compound into polymeric nanoparticles improved the bioavailability of anticancer drugs. The functionalization of nanoparticles with this compound allowed for targeted delivery to cancer cells, enhancing therapeutic efficacy while reducing systemic toxicity .

Cancer Therapeutics

The compound has been investigated for its anticancer properties. Its structure allows it to interact with cellular pathways involved in cancer progression. Research has shown that derivatives of pyrrole compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study: Anticancer Activity

In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways that promote survival and proliferation of cancer cells .

Nanotechnology

The integration of this compound into nanotechnology applications has opened new avenues for research in materials science and biomedicine. Its properties lend themselves well to the development of advanced materials for drug delivery and imaging.

Case Study: Magnetic Nanoparticles

Research has shown that coating magnetic nanoparticles with this compound enhances their stability and biocompatibility. These coated nanoparticles have been used for targeted imaging and therapeutic applications, demonstrating improved circulation times and reduced aggregation in biological systems .

Summary Table of Applications

Application AreaDescriptionKey Findings
Drug Delivery SystemsUtilization in nanoparticle formulations for targeted drug deliveryEnhanced bioavailability and reduced toxicity in cancer therapies
Cancer TherapeuticsInvestigated for anticancer propertiesInduces apoptosis and inhibits tumor growth in various cancer cell lines
NanotechnologyCoating magnetic nanoparticles for imaging and therapyImproved stability and biocompatibility; effective targeting capabilities

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide - 4-(3-methylbutanoyl)
- N-(2-methoxyethyl)
Likely C14H21N2O3* ~293.33* Aliphatic acyl group; moderate polarity from methoxyethyl
4-(3-Methylbutanoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide - 4-(3-methylbutanoyl)
- N-(3-morpholinylpropyl)
C17H27N3O3 321.42 Morpholine ring enhances polarity and potential hydrogen bonding
4-(3-Methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide - 4-(3-methoxybenzoyl)
- N-(2-methoxyethyl)
C16H18N2O4 302.32 Aromatic benzoyl group for π-π interactions; higher rigidity
4-(4-Methoxybenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide - 4-(4-methoxybenzoyl)
- N-(pyridin-3-ylmethyl)
C19H17N3O3 335.36 Pyridine moiety introduces basicity and metal coordination potential

*Note: Molecular formula and weight for the target compound are inferred from structural analogs.

Key Observations:

a. Substituent Effects on Solubility and Polarity
  • The morpholinylpropyl group in increases polarity due to the tertiary amine and oxygen atoms, likely improving aqueous solubility compared to the methoxyethyl group in the target compound.
  • The pyridinylmethyl substituent in introduces basicity, enabling salt formation and pH-dependent solubility .
b. Hydrophobic vs. Aromatic Interactions
  • Methoxybenzoyl groups () enable aromatic stacking, which may improve binding affinity to protein targets with aromatic residues .
d. Theoretical Reactivity

Conceptual density functional theory (DFT) analyses (as in ) could predict electronic properties such as electrophilicity or nucleophilicity. For example:

  • The electron-donating methoxyethyl group may reduce electrophilicity at the pyrrole ring compared to electron-withdrawing substituents.
  • Aromatic acyl groups (e.g., benzoyl in ) may delocalize electron density, altering reactivity indices like Fukui functions .

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, and what key parameters influence yield optimization? The synthesis typically involves multi-step reactions, including acylation of the pyrrole core and subsequent coupling with the 2-methoxyethylamine moiety. Critical parameters include temperature control (20–40°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric ratios of reagents. For example, acylation steps often require anhydrous conditions to prevent hydrolysis of intermediates .

Advanced: How can researchers resolve discrepancies in reported reaction yields for similar pyrrole carboxamide derivatives? Discrepancies may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or subtle differences in reaction conditions (e.g., pH or catalyst loading). Systematic optimization using design-of-experiments (DoE) approaches, coupled with real-time monitoring via TLC or HPLC, can identify critical factors affecting reproducibility .

Structural Characterization

Basic: Which spectroscopic methods are most effective for characterizing this compound? High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR elucidate proton and carbon environments. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Advanced: How can structural ambiguities in pyrrole derivatives be resolved when NMR data are inconclusive? Advanced techniques like 2D NMR (COSY, HSQC, HMBC) and X-ray crystallography can clarify connectivity. For example, HMBC correlations between the pyrrole NH and the methoxyethyl group confirm substitution patterns .

Biological Activity Evaluation

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s biological activity? Cell-based assays (e.g., cancer cell lines like HeLa or MCF-7) assess antiproliferative effects. Enzymatic assays targeting kinases or proteases can screen for inhibitory activity, with IC50_{50} values calculated using dose-response curves .

Advanced: How should in vivo studies be designed to evaluate pharmacokinetics and efficacy? Rodent models (e.g., mice/rats) are used for bioavailability and brain penetration studies. Dosing regimens should account for metabolic stability (via liver microsomes) and plasma half-life. Evidence from similar compounds suggests monitoring cyclic nucleotide levels (e.g., cGMP) to correlate with cognitive enhancement .

Structure-Activity Relationship (SAR) Studies

Advanced: What strategies enhance target selectivity in pyrrole carboxamide derivatives? Modifying the acyl group (e.g., replacing 3-methylbutanoyl with trifluoromethylbenzoyl) or the N-substituent (e.g., 2-methoxyethyl vs. pyridinylmethyl) can fine-tune interactions with biological targets. Computational docking studies guide rational design by predicting binding affinities to enzymes like PDE2A .

Data Contradiction Analysis

Advanced: How to address conflicting data in enzymatic inhibition assays for structurally similar compounds? Contradictions may arise from assay conditions (e.g., buffer pH or cofactor concentrations). Validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) and control for off-target effects via counter-screening .

Computational Modeling

Advanced: Which computational tools are effective for predicting metabolite formation? Density functional theory (DFT) calculates metabolic sites prone to oxidation or hydrolysis. Software like Schrödinger’s Metabophore or ADMET Predictor simulates Phase I/II metabolism, prioritizing metabolites for LC-MS/MS identification .

Stability and Degradation

Advanced: What conditions accelerate hydrolytic degradation of this compound, and how can stability be improved? Stress testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH) identifies labile bonds (e.g., amide or ester linkages). Formulation with cyclodextrins or PEGylation enhances aqueous stability .

Toxicity Profiling

Basic: What assays assess acute toxicity in early-stage development? MTT assays on normal cell lines (e.g., HEK293) and Ames tests for mutagenicity provide preliminary safety data. Zebrafish embryo models offer rapid in vivo toxicity screening .

Analytical Method Validation

Basic: How to validate HPLC methods for quantifying this compound in biological matrices? Parameters include linearity (R2^2 > 0.99), precision (%RSD < 5%), and recovery rates (>80%). Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Metabolite Identification

Advanced: What hybrid techniques are recommended for identifying reactive metabolites? LC-HRMS coupled with 1H^1H-NMR or hydrogen-deuterium exchange (HDX) pinpoints metabolic hotspots. Trapping agents like glutathione or cyanide ions isolate reactive intermediates .

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